2-Chloro-2-phenylcyclopropane-1-carbonyl chloride
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Overview
Description
2-Chloro-2-phenylcyclopropane-1-carbonyl chloride is an organic compound with the molecular formula C10H9ClO. It is a derivative of cyclopropane, featuring a phenyl group and a chloro substituent on the cyclopropane ring, along with a carbonyl chloride functional group. This compound is known for its reactivity and is used in various chemical synthesis applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-phenylcyclopropane-1-carbonyl chloride typically involves the reaction of 2-phenylcyclopropanecarboxylic acid with thionyl chloride (SOCl2). The reaction proceeds under reflux conditions, where the carboxylic acid group is converted to the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-phenylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2-phenylcyclopropanecarboxylic acid.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or other reduced forms
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the synthesis of the compound.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions
Major Products Formed
2-Phenylcyclopropanecarboxylic Acid: Formed through hydrolysis.
Substituted Cyclopropane Derivatives: Formed through substitution reactions
Scientific Research Applications
2-Chloro-2-phenylcyclopropane-1-carbonyl chloride is used in various scientific research applications, including:
Chemical Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: In the development of potential drug candidates.
Material Science: For the synthesis of novel materials with unique properties
Mechanism of Action
The mechanism of action of 2-Chloro-2-phenylcyclopropane-1-carbonyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form amides, esters, or thioesters. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
2-Phenylcyclopropanecarboxylic Acid: A precursor in the synthesis of 2-Chloro-2-phenylcyclopropane-1-carbonyl chloride.
2-Phenylcyclopropane-1-carboxylic Acid Chloride: Another related compound with similar reactivity
Uniqueness
This compound is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct reactivity and applications in chemical synthesis .
Properties
CAS No. |
99360-73-3 |
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Molecular Formula |
C10H8Cl2O |
Molecular Weight |
215.07 g/mol |
IUPAC Name |
2-chloro-2-phenylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C10H8Cl2O/c11-9(13)8-6-10(8,12)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
AIOUFHXEIIBQRA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)Cl)C(=O)Cl |
Origin of Product |
United States |
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